molecular formula C6H2Cl2N2O B585727 2,4-Dichlorofuro[2,3-D]pyrimidine CAS No. 1000577-84-3

2,4-Dichlorofuro[2,3-D]pyrimidine

Cat. No.: B585727
CAS No.: 1000577-84-3
M. Wt: 188.995
InChI Key: RJHMENBSHWUDOO-UHFFFAOYSA-N
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Description

2,4-Dichlorofuro[2,3-D]pyrimidine is a heterocyclic compound with the molecular formula C6H2Cl2N2O. It is a derivative of furo[2,3-D]pyrimidine, where two chlorine atoms are substituted at the 2nd and 4th positions of the pyrimidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

The primary target of 2,4-Dichlorofuro[2,3-D]pyrimidine is phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in the development of therapeutic strategies.

Mode of Action

This compound acts as an inhibitor of the PI3K enzyme . By binding to the active site of the enzyme, it prevents the enzyme from performing its function, thereby disrupting the signaling pathways that rely on PI3K. This disruption can lead to various changes in cellular functions, depending on the specific pathway affected.

Biochemical Pathways

The inhibition of PI3K by this compound affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival.

Result of Action

The inhibition of PI3K by this compound can lead to a decrease in cell proliferation and survival, particularly in cancer cells that rely on the PI3K/AKT/mTOR pathway for growth and survival . This makes the compound a potential candidate for the development of anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorofuro[2,3-D]pyrimidine typically involves the chlorination of furo[2,3-D]pyrimidine-2,4-diol. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus oxychloride as chlorinating agents. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorofuro[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, substitution with amines can yield amino derivatives of furo[2,3-D]pyrimidine .

Comparison with Similar Compounds

2,4-Dichlorofuro[2,3-D]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties .

Biological Activity

2,4-Dichlorofuro[2,3-D]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the diverse biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a fused ring system that incorporates both furan and pyrimidine moieties. The presence of chlorine atoms at the 2 and 4 positions contributes to its lipophilicity and biological activity. Its chemical formula is C6H2Cl2N2OC_6H_2Cl_2N_2O .

The biological activity of this compound primarily involves its role as an antifolate . It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts folate metabolism, leading to impaired cell proliferation—particularly in cancer cells .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . For instance, studies have demonstrated its efficacy against various cancer cell lines. The compound has shown IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines such as CCRF-CEM (IC50 = 0.5 µM) .

Antimicrobial Properties

In addition to its antitumor effects, this compound also possesses antimicrobial activity . It has been evaluated against a range of bacterial strains and found to exhibit moderate antibacterial effects. Notably, it demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Research Findings

  • Antitumor Efficacy : A study highlighted the synthesis of various furo[2,3-D]pyrimidine derivatives, including this compound. These derivatives were tested for their ability to inhibit tumor growth in vitro and showed promising results against multiple cancer types .
  • Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analyses revealed that treated cells accumulated in the G2/M phase of the cell cycle, indicating a disruption in normal cell cycle progression .

Comparative Biological Activity Table

Activity TypeCompoundIC50 (µM)Reference
AntitumorThis compound0.5
AntibacterialThis compoundModerate efficacy
DHFR InhibitionClassical antifolatesIC50 = 10610810^{-6}-10^{-8}

Properties

IUPAC Name

2,4-dichlorofuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHMENBSHWUDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659987
Record name 2,4-Dichlorofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-84-3
Record name 2,4-Dichlorofuro[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000577-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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